Cas no 1335013-55-2 (2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one)

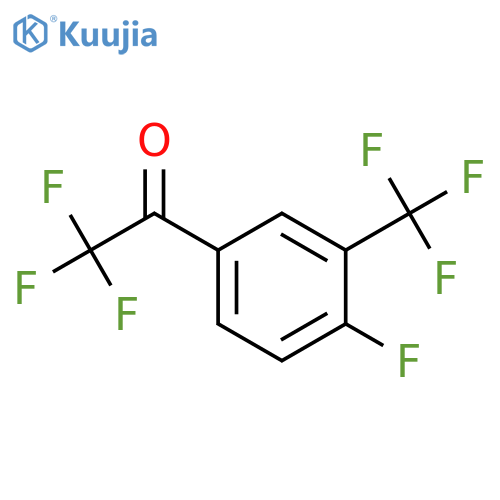

1335013-55-2 structure

商品名:2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one

CAS番号:1335013-55-2

MF:C9H3F7O

メガワット:260.108347177505

MDL:MFCD22688446

CID:4589106

PubChem ID:86276513

2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone

- 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one

- 2,2,2-Trifluoro-1-(4-fluoro-3-trifluoromethyl-phenyl)-ethanone

- 2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one

-

- MDL: MFCD22688446

- インチ: 1S/C9H3F7O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3H

- InChIKey: BGAMLBLEPGFYPV-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1=CC=C(F)C(C(F)(F)F)=C1)C(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 3

2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC502090-1g |

3'-(Trifluoromethyl)-2,2,2,4'-tetrafluoroacetophenone |

1335013-55-2 | 95% | 1g |

£498.00 | 2025-02-21 | |

| Enamine | EN300-1930853-10.0g |

2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |

1335013-55-2 | 95% | 10g |

$2119.0 | 2023-06-02 | |

| Enamine | EN300-1930853-1.0g |

2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |

1335013-55-2 | 95% | 1g |

$492.0 | 2023-06-02 | |

| Enamine | EN300-1930853-5.0g |

2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |

1335013-55-2 | 95% | 5g |

$1429.0 | 2023-06-02 | |

| abcr | AB435251-5g |

2,2,2-Trifluoro-1-(4-fluoro-3-trifluoromethylphenyl)ethanone; . |

1335013-55-2 | 5g |

€1603.00 | 2023-09-04 | ||

| Enamine | EN300-1930853-5g |

2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |

1335013-55-2 | 95% | 5g |

$1429.0 | 2023-09-17 | |

| Enamine | EN300-1930853-10g |

2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |

1335013-55-2 | 95% | 10g |

$2119.0 | 2023-09-17 | |

| Aaron | AR01F6VJ-10g |

2,2,2-Trifluoro-1-(4-fluoro-3-trifluoromethyl-phenyl)-ethanone |

1335013-55-2 | 95% | 10g |

$2939.00 | 2023-12-16 | |

| Aaron | AR01F6VJ-1g |

2,2,2-Trifluoro-1-(4-fluoro-3-trifluoromethyl-phenyl)-ethanone |

1335013-55-2 | 95% | 1g |

$702.00 | 2025-02-14 | |

| abcr | AB435251-250mg |

2,2,2-Trifluoro-1-(4-fluoro-3-trifluoromethylphenyl)ethanone; . |

1335013-55-2 | 250mg |

€334.80 | 2025-02-15 |

2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

1335013-55-2 (2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one) 関連製品

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1335013-55-2)2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one

清らかである:99%/99%

はかる:250mg/1g

価格 ($):199.0/549.0